molecular formula C14H10F3NO2 B7837684 Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate

Cat. No.: B7837684
M. Wt: 281.23 g/mol
InChI Key: VRTIIAGHOLOXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate: is a chemical compound characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by nucleophilic substitution . The reaction conditions include the use of a Lewis acid catalyst, such as aluminum chloride, and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition .

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like sodium methoxide in methanol.

  • Nucleophilic Addition: Involving reagents like Grignard reagents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

  • Nucleophilic Addition: Creation of alcohols or other functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate has shown potential in biological studies, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.

Medicine: The compound is being investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its interaction with specific molecular targets is being studied to understand its therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the manufacture of electronic components and polymers.

Mechanism of Action

The mechanism by which Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to biological responses. The pyridine ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions.

Molecular Targets and Pathways:

  • Receptors: Interaction with G-protein-coupled receptors (GPCRs) and ion channels.

  • Pathways: Involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • Methyl 3-(pyridin-2-yl)-5-(trifluoromethyl)benzoate

  • Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)benzoate

  • Methyl 3-(pyridin-3-yl)-4-(trifluoromethyl)benzoate

Uniqueness: Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)benzoate stands out due to its specific substitution pattern on the benzene ring, which influences its chemical and biological properties. The presence of the trifluoromethyl group at the 5-position enhances its stability and reactivity compared to similar compounds.

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Properties

IUPAC Name

methyl 3-pyridin-3-yl-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-13(19)11-5-10(9-3-2-4-18-8-9)6-12(7-11)14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTIIAGHOLOXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CN=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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